2-(2,4,6-Trimethylphenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trimethylphenyl)propan-2-amine is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, and an amine group attached to a propan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2,4,6-Trimethylphenyl)propan-2-amine involves the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with primary amines. This reaction typically occurs in the presence of aqueous potassium hydroxide at room temperature, resulting in the formation of 3-(2,4,6-trimethylphenyl)propionamides . The reaction time ranges from 20 to 45 minutes, and the yields of the resulting amides are between 50% and 97% .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,6-Trimethylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and sulfuric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like primary amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include 3-(2,4,6-trimethylphenyl)propionamides, ketones, aldehydes, alcohols, and substituted amines .
Wissenschaftliche Forschungsanwendungen
2-(2,4,6-Trimethylphenyl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Wirkmechanismus
The mechanism of action of 2-(2,4,6-Trimethylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form imine derivatives through reactions with aldehydes or ketones, which may influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol: This compound features a similar phenyl ring substitution pattern but includes a piperidine ring and a hydroxyl group.
Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine):
Uniqueness
2-(2,4,6-Trimethylphenyl)propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its trimethyl-substituted phenyl ring and propan-2-amine backbone make it a versatile compound for various synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
30568-43-5 |
---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7H,13H2,1-5H3 |
InChI-Schlüssel |
SXCRUNLUFYPHRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.